

physical characteristics of 4-Nitro-1-naphthylamine

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Compound of Interest

Compound Name: 4-Nitro-1-naphthylamine

Cat. No.: B040213

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An In-depth Technical Guide to the Physical Characteristics of 4-Nitro-1-naphthylamine

This technical guide provides a comprehensive overview of the core physical and chemical properties of **4-Nitro-1-naphthylamine** (CAS No. 776-34-1), a key intermediate in the synthesis of advanced materials. The information is tailored for researchers, scientists, and professionals in drug development and material science, with a focus on quantitative data, experimental reproducibility, and clear visualization of processes.

Core Physical and Chemical Properties

4-Nitro-1-naphthylamine is an organic compound that typically appears as golden-orange to brown crystalline needles or powder.^{[1][2][3]} Its properties are critical for applications in the synthesis of OLED materials and other specialty chemicals.^[2]

Quantitative Data Summary

The fundamental physical and chemical data for **4-Nitro-1-naphthylamine** are summarized in the table below for easy reference and comparison.

Property	Value	Source(s)
Molecular Formula	C ₁₀ H ₈ N ₂ O ₂	[4] [5] [6]
Molecular Weight	188.18 g/mol	[4] [5] [7]
Melting Point	190-193 °C	[2] [5]
Appearance	Golden-orange needles; Yellow to brown crystalline powder	[1] [2] [3]
CAS Number	776-34-1	[5] [6]
Purity	Typically ≥97%	[5] [7]
InChIKey	BVPJPRYNQHAOPQ- UHFFFAOYSA-N	[4] [5]
SMILES	<chem>Nc1ccc(--INVALID-LINK-- =O)c2ccccc12</chem>	[5]

Experimental Protocols

Detailed methodologies for determining the key physical characteristics of **4-Nitro-1-naphthylamine** are provided below. These protocols are synthesized from established laboratory techniques.

Synthesis of 4-Nitro-1-naphthylamine

This compound can be synthesized from α-nitronaphthalene.[\[1\]](#)[\[8\]](#)

Materials:

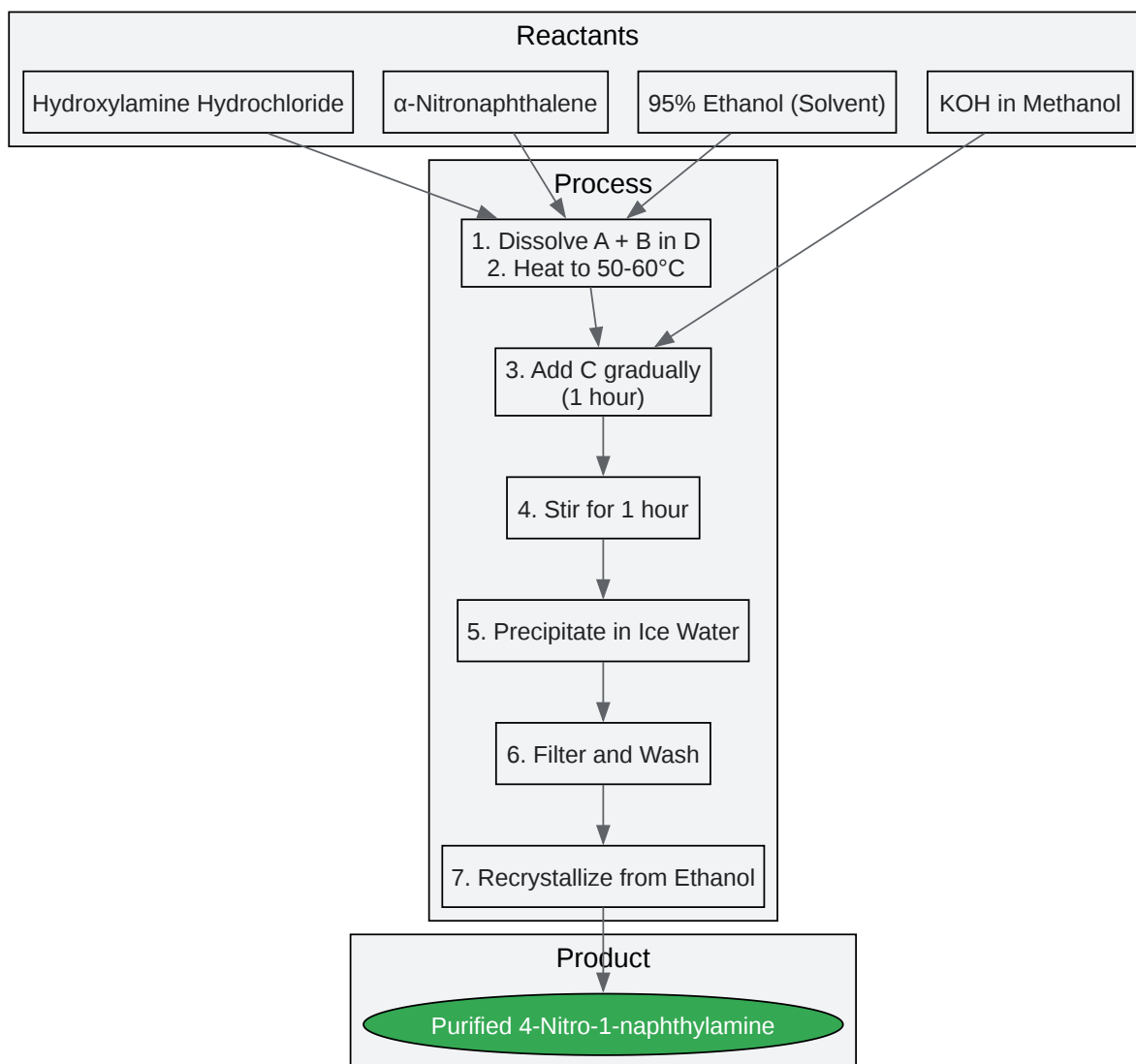
- α-Nitronaphthalene
- Hydroxylamine hydrochloride
- 95% Ethanol
- Potassium hydroxide (KOH)

- Methanol
- Ice water

Procedure:

- Dissolve 20 g (0.115 mole) of α -nitronaphthalene and 50 g (0.72 mole) of powdered hydroxylamine hydrochloride in 1.2 L of 95% ethanol in a 3-L flask.[\[1\]](#)
- Heat the flask in a water bath maintained at 50–60°C.[\[1\]](#)
- Prepare a filtered solution of 100 g of potassium hydroxide in 500 g (630 ml) of methanol.[\[1\]](#)
- Gradually add the methanolic KOH solution to the flask over a period of 1 hour with vigorous mechanical stirring. The solution color will change from yellow to orange as potassium chloride precipitates.[\[1\]](#)
- Continue stirring for an additional hour.[\[1\]](#)
- Slowly pour the warm solution into 7 L of ice water.[\[1\]](#)
- Collect the coagulated solid by filtration and wash it thoroughly with water.[\[1\]](#)
- Purify the crude product by recrystallization from 500 ml of 95% ethanol to obtain 12–13 g of long golden-orange needles.[\[1\]](#)

Synthesis Workflow for 4-Nitro-1-naphthylamine

[Click to download full resolution via product page](#)Synthesis of **4-Nitro-1-naphthylamine**.

Determination of Melting Point

The melting point is a crucial indicator of purity. A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure compound.

Materials:

- Melting point apparatus or Thiele tube setup
- Glass capillary tubes (sealed at one end)
- Thermometer
- **4-Nitro-1-naphthylamine** sample, finely powdered
- Heating medium (e.g., mineral oil)

Procedure:

- Load a small amount of the finely powdered sample into the open end of a capillary tube, tapping gently to pack the solid to a height of 1-2 mm.[\[9\]](#)[\[10\]](#)
- Attach the capillary tube to a thermometer, aligning the sample with the thermometer bulb.[\[11\]](#)
- Place the assembly in the heating bath (e.g., a Mel-Temp apparatus or Thiele tube).
- Heat the apparatus rapidly to determine an approximate melting point. Allow the apparatus to cool.
- Perform a second, careful determination. Heat slowly, at a rate of about 2°C per minute, as the temperature approaches the approximate melting point.[\[10\]](#)
- Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes liquid (T2).[\[10\]](#)[\[12\]](#) The melting point range is T1-T2.

Determination of Solubility

Solubility testing determines suitable solvents for analysis, reaction, or formulation.

Materials:

- Test tubes or vials
- **4-Nitro-1-naphthylamine** sample
- A range of solvents (e.g., water, ethanol, acetone, dimethyl sulfoxide (DMSO))
- Vortex mixer or sonicator

Procedure:

- Place a small, known amount of the compound (e.g., 10 mg) into a vial.
- Add a small volume of the chosen solvent (e.g., 0.5 mL) to achieve a starting high concentration.[\[13\]](#)
- Agitate the mixture vigorously using a vortex mixer or sonicator to facilitate dissolution.[\[13\]](#)
- Visually inspect the solution for any undissolved particles. If the solid dissolves completely, the compound is soluble at that concentration.
- If the compound does not dissolve, incrementally add more solvent (e.g., in 0.5 mL aliquots), agitating after each addition, until the solid dissolves or a large volume of solvent has been added.[\[13\]](#)
- Record the solubility qualitatively (e.g., soluble, sparingly soluble, insoluble) or quantitatively as mg/mL.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify functional groups within the molecule.

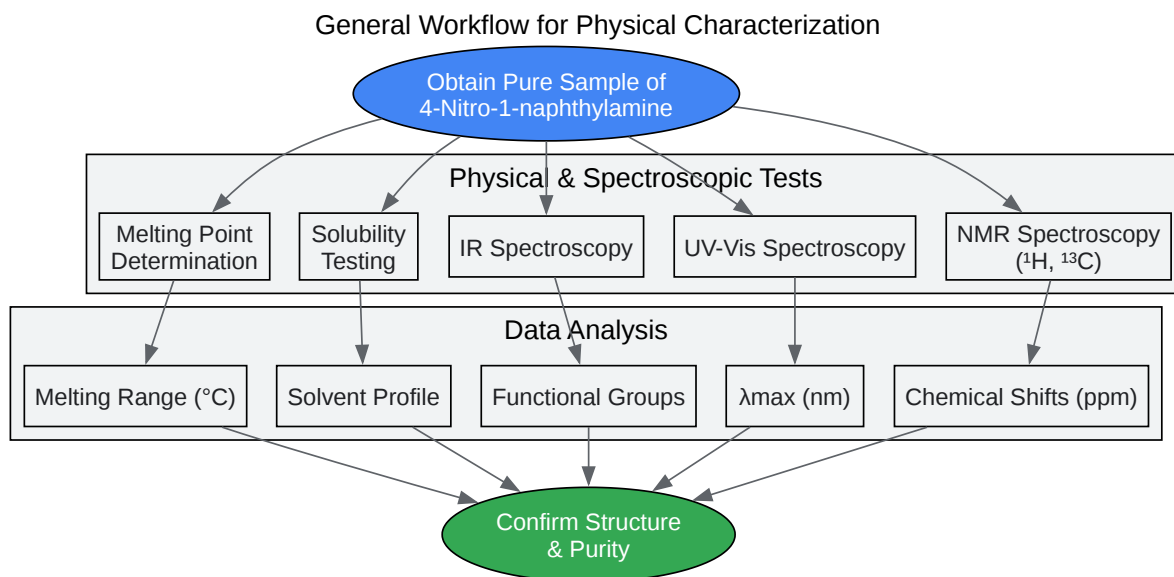
Materials:

- Fourier Transform Infrared (FTIR) spectrometer
- Potassium bromide (KBr) salt plates or as a powder for pellets

- Mortar and pestle
- Spatula
- Sample of **4-Nitro-1-naphthylamine**

Procedure (Thin Solid Film / KBr Wafer Method):

- Prepare the sample. For a thin film, dissolve a small amount (approx. 50 mg) of the solid in a few drops of a volatile solvent like methylene chloride or acetone.^[14] For a KBr wafer, mix a small amount of the sample with dry KBr powder and press it into a transparent pellet.^[4]
- Apply the prepared sample. For the thin film, drop the solution onto a KBr salt plate and allow the solvent to evaporate, leaving a thin film of the compound.^[14]
- Place the salt plate or KBr pellet into the sample holder of the FTIR spectrometer.^[14]
- Acquire the background spectrum (of the clean salt plate or air).
- Acquire the sample spectrum over the desired range (typically 4000 to 400 cm^{-1}).
- The resulting spectrum will show absorption bands corresponding to the vibrational frequencies of the bonds in **4-Nitro-1-naphthylamine**.



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Workflow for Physical Characterization.

UV-Visible Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the conjugated aromatic system.

Materials:

- UV-Vis spectrometer
- Quartz cuvettes
- A suitable solvent in which the compound is soluble and that does not absorb in the same region (e.g., ethanol, methanol).^[15]

- **4-Nitro-1-naphthylamine** sample

Procedure:

- Prepare a dilute stock solution of the compound in the chosen solvent.
- Calibrate the spectrometer by running a baseline spectrum with a cuvette containing only the solvent.[15]
- Place the cuvette with the sample solution into the spectrometer.
- Scan the sample across the ultraviolet and visible range (typically 200-800 nm).[16]
- The resulting spectrum will show absorption maxima (λ_{max}) characteristic of the $\pi \rightarrow \pi^*$ electronic transitions of the aromatic and nitro-substituted naphthalene system.[15][17]

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